N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-(phenylsulfonyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

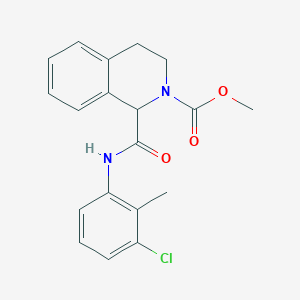

N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-(phenylsulfonyl)propanamide, also known as PXS-4728A, is a novel small molecule drug candidate that has been developed for the treatment of non-alcoholic steatohepatitis (NASH). NASH is a liver disease characterized by the accumulation of fat in the liver, inflammation, and damage to liver cells. It is a growing health problem worldwide, affecting millions of people, and there is currently no approved treatment for this condition.

Scientific Research Applications

Tandem Reaction Applications

- Synthesis of Dihydropyrazole : Zhu et al. (2011) described an efficient strategy for synthesizing 4-methylene-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole from propargyl alcohol and N-sulfonylhydrazone. This indicates a potential application in organic synthesis and medicinal chemistry (Zhu et al., 2011).

Heterocyclic Synthesis

- Synthesis of Polyfunctionally Substituted Pyridine and Pyrazole Derivatives : Hussein et al. (2008) conducted a study focusing on the synthesis of various polyfunctionally substituted pyridine and pyrazole derivatives, indicating its utility in creating complex heterocyclic compounds (Hussein, Harb, & Mousa, 2008).

Biocatalysis in Drug Metabolism

- Preparation of Mammalian Metabolites : Zmijewski et al. (2006) discussed the application of biocatalysis for drug metabolism, specifically for the preparation of mammalian metabolites of a biaryl-bis-sulfonamide compound. This underscores its relevance in pharmacokinetics and drug development (Zmijewski et al., 2006).

Synthesis of Functionalized 2-Piperidones

- Addition-Rearrangement Reactions : Jao et al. (1996) demonstrated the synthesis of functionalized 2-piperidones through addition-rearrangement reactions with 3,4-dihydro-2-methoxy-2H-pyrans, indicating its potential in the synthesis of complex organic molecules (Jao, Slifer, Lalancette, & Hall, 1996).

Four-Component Reaction in Aqueous Medium

- Efficient Synthesis of N-Substituted Propanamides : Dou et al. (2013) described a mild and efficient synthesis method for N-substituted-3-aryl-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamides via a four-component reaction in an aqueous medium. This highlights its application in green chemistry and pharmaceutical synthesis (Dou, Wang, Zhong, & Shi, 2013).

Transformation Kinetics in Environmental Studies

- Study of Sulfonylurea Herbicides : Zheng, Yates, and Papiernik (2008) investigated the transformation kinetics of sulfonylurea herbicides, indicating its importance in environmental chemistry and agrochemical studies (Zheng, Yates, & Papiernik, 2008).

Antiviral Evaluation

- Synthesis and Antiviral Activity Study : Desideri et al. (2019) synthesized and evaluated the antiviral activity of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines, suggesting its potential in antiviral drug development (Desideri et al., 2019).

Mechanism of Action

Benzenesulfonyl Compounds

Benzenesulfonyl compounds are a class of organic compounds that contain a sulfonyl functional group attached to a benzene ring . They are often used as intermediates in the synthesis of other organic compounds. They are typically prepared by the reaction of benzenesulfonic acid with phosphorus pentachloride .

properties

IUPAC Name |

3-(benzenesulfonyl)-N-[(4-hydroxyoxan-4-yl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5S/c17-14(16-12-15(18)7-9-21-10-8-15)6-11-22(19,20)13-4-2-1-3-5-13/h1-5,18H,6-12H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYMRMJMUBCIANT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNC(=O)CCS(=O)(=O)C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methylphenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2600521.png)

![N-(2-methylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2600526.png)

![N-cyclopentyl-2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2600527.png)

![N-(3,5-dimethoxyphenyl)-2-[8-(3,4-dimethylbenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2600530.png)

![1-(4-fluorophenyl)-4-methoxy-N-[(2-methoxyphenyl)methyl]-6-oxopyridazine-3-carboxamide](/img/structure/B2600534.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-methoxy-2-nitrophenyl)amino)formamide](/img/structure/B2600535.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-methoxy-2-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2600539.png)